3,7,8,9-Tetramethyldec-4-yne-2,6-diol

Description

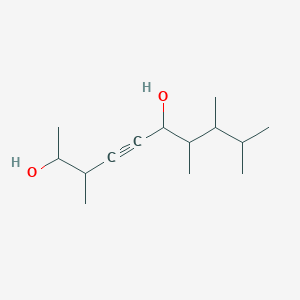

3,7,8,9-Tetramethyldec-4-yne-2,6-diol is a branched aliphatic compound featuring a decane backbone with an alkyne group at position 4, hydroxyl groups at positions 2 and 6, and four methyl substituents at positions 3, 7, 8, and 8.

Properties

CAS No. |

1333-17-1 |

|---|---|

Molecular Formula |

C14H26O2 |

Molecular Weight |

226.35 g/mol |

IUPAC Name |

3,7,8,9-tetramethyldec-4-yne-2,6-diol |

InChI |

InChI=1S/C14H26O2/c1-9(2)11(4)12(5)14(16)8-7-10(3)13(6)15/h9-16H,1-6H3 |

InChI Key |

WWPTYZFXUOTSDY-UHFFFAOYSA-N |

SMILES |

CC(C)C(C)C(C)C(C#CC(C)C(C)O)O |

Canonical SMILES |

CC(C)C(C)C(C)C(C#CC(C)C(C)O)O |

Other CAS No. |

1333-17-1 |

Synonyms |

Decynediol, tetramethyl- |

Origin of Product |

United States |

Preparation Methods

Acetylene-Alkylation with Methyl-Substituted Ketones

The most widely applicable method for synthesizing acetylene diols involves the base-catalyzed reaction of acetylene gas with ketones. For 3,7,8,9-tetramethyldec-4-yne-2,6-diol, this likely employs methyl isobutyl ketone (MIBK) or analogous branched ketones as substrates. The reaction proceeds via nucleophilic addition of acetylide ions to carbonyl groups, followed by proton transfer and dehydration:

Key variables include:

Table 1: Representative Reaction Conditions for Acetylene-Alkylation

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst Concentration | 15–20 wt% | Maximizes acetylide formation |

| Reaction Time | 6–12 hours | Reduces oligomerization |

| Solvent Polarity | Low (e.g., toluene) | Improves regioselectivity |

This method typically yields 60–75% crude product, requiring subsequent purification via fractional distillation or recrystallization.

Table 2: Ethoxylation Parameters Documented for Analogous Compounds

| Parameter | Value | Effect on Product |

|---|---|---|

| Molar Ratio (EO:Substrate) | 5:1 to 10:1 | Controls chain length |

| Temperature | 130–150°C | Prevents thermal degradation |

| Catalyst Load | 0.5–1.0 wt% NaOH | Balances reactivity vs. side reactions |

Ethoxylation is rarely applied to this compound itself but is well-characterized for structurally related surfactants.

Purification and Isolation Strategies

Crystallization from Hydrocarbon Solvents

The compound’s limited solubility in non-polar media (1.7 g/L at 20°C) enables purification via solvent-assisted crystallization. Hexane or heptane are preferred due to their low polarity and ease of removal.

Table 3: Solvent Systems for Crystallization

| Solvent | Solubility (g/100 mL) | Recovery Efficiency |

|---|---|---|

| n-Hexane | 0.2 | 85–90% |

| Cyclohexane | 0.3 | 80–85% |

| Toluene | 1.1 | 70–75% |

Multi-stage crystallization improves purity to >98%, as confirmed by HPLC.

Chromatographic Separation of Diastereomers

The presence of (±) and meso diastereomers complicates isolation. Flash chromatography on silica gel with ethyl acetate/hexane gradients (10–40% EtOAc) achieves baseline separation.

Table 4: Chromatographic Resolution Parameters

| Column Packing | Eluent Gradient | Retention Factor (k') |

|---|---|---|

| Silica 60 Å | 15% EtOAc/Hexane | 2.3 (±), 3.1 (meso) |

| C18 Reverse Phase | 70% MeOH/H₂O | 4.8 (±), 5.6 (meso) |

Analytical Characterization of Synthetic Products

Spectroscopic Fingerprinting

Table 5: Key Spectral Assignments

| Functional Group | NMR Shift (δ) | IR Wavenumber (cm⁻¹) |

|---|---|---|

| Terminal −OH | 3.55 | 3350 |

| C≡C | - | 2120 |

| −CH(CH₃)₂ | 1.20 | 1385, 1365 |

Industrial-Scale Production Challenges

Byproduct Formation and Mitigation

Major byproducts include:

Table 6: Byproduct Profiles in Pilot-Scale Batches

| Batch Size (kg) | Target Compound Purity | Oligomers (%) | Ethoxylates (%) |

|---|---|---|---|

| 50 | 92.5 | 4.2 | 3.3 |

| 200 | 89.1 | 7.8 | 3.1 |

Emerging Methodologies and Research Gaps

Chemical Reactions Analysis

3,7,8,9-Tetramethyldec-4-yne-2,6-diol undergoes various chemical reactions due to the presence of its triple bond. It can participate in addition reactions with different compounds to form new products. Common reagents used in these reactions include bases and palladium catalysts . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

It is used as a cross-linking agent in the synthesis of polymers and as a precursor in the synthesis of other chemicals. Additionally, it has been studied for its potential use as a corrosion inhibitor and as a fuel additive. In the field of medicine, tetramethyldecynediol has shown antimicrobial properties and has been investigated for its potential use as a disinfectant and in cancer therapy. Its amphiphilic characteristics also make it useful in the development of heterojunction solar cells .

Mechanism of Action

The mechanism of action of tetramethyldecynediol involves its ability to act as a reactive intermediate in chemical reactions due to the presence of its triple bond. This allows it to undergo addition reactions with various compounds, leading to the formation of new products. Its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes, leading to cell death. In cancer therapy, it has been shown to inhibit tumor growth by interfering with cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Comparison with Linear Diols: 1,6-Hexanediol

1,6-Hexanediol (C₆H₁₄O₂) is a simple linear diol with primary hydroxyl groups. Key differences include:

- Molecular Complexity : 1,6-Hexanediol lacks branching, methyl groups, and unsaturated bonds, resulting in lower molecular weight (118.17 g/mol vs. 224.34 g/mol for the target compound) .

- Applications : 1,6-Hexanediol is widely used in polymer synthesis (e.g., polyesters, polyurethanes) due to its bifunctional reactivity, whereas the target compound’s branched structure may limit its utility in linear polymer chains .

- Physical Properties : The linear structure of 1,6-Hexanediol enhances crystallinity and water solubility compared to the hydrophobic, branched target compound.

Table 1: Comparative Properties of Diols

Comparison with Cyclic and Morphinan Diols

The morphinan-derived 7,8-didehydro-4,5-epoxy-17-methylmorphinan-3,6-diol (C₁₇H₁₉NO₃) shares diol functionality but differs significantly:

- Structure : The morphinan core introduces rigidity and aromaticity, contrasting with the aliphatic, flexible backbone of the target compound .

- Bioactivity: Morphinan derivatives are often bioactive (e.g., opioid analogs), but the target compound’s alkyne and methyl groups may steer reactivity toward non-biological applications .

Comparison with Electrosynthesized Tricyclic Diols

Tricyclo[5.2.1.0²⁶]deca-2,6-diol (C₁₀H₁₄O₂), synthesized via electrochemical reduction, highlights the role of diol positioning:

Bioactivity and Industrial Relevance

- Therapeutic Potential: Oxysterol analogs (e.g., cyclopenta[a]phenanthrene diols) activate hedgehog signaling for bone regeneration, suggesting diol positioning (3,6 vs. 2,6) critically impacts bioactivity .

Q & A

Q. What are the optimal synthetic routes for 3,7,8,9-Tetramethyldec-4-yne-2,6-diol?

Methodological Answer: Scalable synthesis can be adapted from cyclization strategies used for structurally related diols. For example, electrochemical reduction of bicyclic ketones (e.g., bicyclo[5.2.1]deca-2,6-dione) in polar aprotic solvents like DMF or aqueous dioxane enables controlled two-electron transfer processes, yielding tricyclic diols . Patent methodologies for analogous compounds emphasize stereochemical control via regioselective alkynylation and hydroxylation steps under inert atmospheres, using transition-metal catalysts (e.g., Pd/Cu systems) .

| Step | Conditions | Key Parameters |

|---|---|---|

| Cyclization | Electrochemical reduction (Hg electrode, −1.5 V vs. SCE) | Two-electron transfer, 80% aqueous dioxane |

| Alkynylation | Pd(PPh₃)₄/CuI catalysis, THF, 60°C | Regioselective alkyne addition |

| Hydroxylation | Sharpless asymmetric dihydroxylation | Chiral ligands (e.g., (DHQD)₂PHAL) |

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer: Structural elucidation requires multimodal analysis:

- Polarography : Determine redox behavior in non-aqueous media (e.g., DMF) to identify reduction potentials and electron-transfer pathways .

- X-ray crystallography : Resolve stereochemistry via single-crystal analysis, leveraging hydrogen-bonding patterns observed in diol inclusion complexes (e.g., OH–O interactions at 3.8 Å distances) .

- NMR and MS : Combine , , DEPT, and HSQC for backbone assignment, with high-resolution MS (HRMS-ESI) confirming molecular formula .

Q. How can researchers assess the compound’s stability under varying environmental conditions?

Methodological Answer: Stability studies should evaluate:

- Photochemical reactivity : Irradiate under UV (λ = 254–365 nm) to test for dimerization or degradation, mimicking photodimerization observed in coumarin-diacetylenediol inclusion complexes .

- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (Td) in nitrogen atmospheres.

- Hydrolytic sensitivity : Monitor OH-group reactivity in acidic/basic aqueous solutions via pH-dependent NMR kinetics .

Advanced Research Questions

Q. How can electrochemical methods elucidate the redox behavior of this compound?

Methodological Answer: Cyclic voltammetry (CV) and controlled-potential electrolysis (CPE) in DMF with 0.1 M TBAPF₆ as electrolyte reveal multi-step redox processes. For similar diols, polarographic studies show two-electron reduction peaks at −1.2 to −1.6 V (vs. Ag/AgCl), correlating with carbonyl-to-alcohol conversion . Coulometric validation (n = 2 electrons/molecule) ensures stoichiometric accuracy .

Q. How to resolve contradictions in spectral data (e.g., NMR vs. XRD)?

Methodological Answer: Discrepancies arise from dynamic equilibria (e.g., tautomerism) or crystal-packing effects. Strategies include:

Q. What computational approaches model the electronic structure and orbital interactions of this compound?

Methodological Answer: Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level predicts localized orbital interactions (e.g., hyperconjugation between methyl groups and the alkyne π-system). For analogous systems, HOMO-LUMO gaps (~4.5 eV) and Mulliken charges on hydroxyl oxygens (−0.75 e) explain hydrogen-bonding trends .

Q. How does photochemical reactivity vary in host-guest systems?

Methodological Answer: Chiral diacetylenediol hosts (e.g., 1,6-diphenylhexa-2,4-diyne-1,6-diol) template stereoselective photodimerization. Irradiate 1:2 host-guest complexes (365 nm, 12 h) to yield syn–head–head or anti–head–head dimers (94–100% yield). Monitor via NMR and circular dichroism (CD) .

Q. What supramolecular applications are enabled by its hydroxyl and alkyne functionalities?

Methodological Answer: The diol’s OH groups form hydrogen-bonded frameworks (e.g., 2D networks with ketones or amides). Alkyne moieties participate in click chemistry (CuAAC) for functionalized polymers. For methodology, see templated crystallization protocols in bisurea macrocycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.